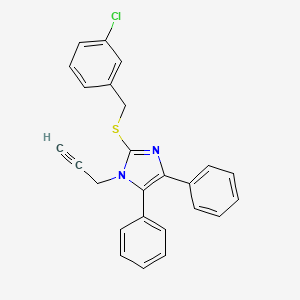

3-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide

Description

3-Chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide (CAS: 866038-67-7) is a tetrasubstituted imidazole derivative featuring a 3-chlorobenzyl sulfide group at position 2, 4,5-diphenyl substituents, and a 2-propynyl group at position 1 of the imidazole core .

Properties

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)29-18-19-10-9-15-22(26)17-19/h1,3-15,17H,16,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUCXBTYLKWOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=C(N=C1SCC2=CC(=CC=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. The compound's structure features an imidazole core, which is known to interact with various biological targets, leading to diverse pharmacological effects.

- Molecular Formula : C25H19ClN2S

- Molar Mass : 414.95 g/mol

- CAS Number : 339277-03-1

The biological activity of this compound is primarily attributed to its imidazole ring, which can modulate enzyme activity and exhibit antimicrobial properties. The interactions often involve binding to metal ions or enzymes, leading to the inhibition or activation of critical biological pathways. Research indicates that these interactions may disrupt microbial growth and inhibit specific enzymes, making the compound a candidate for further pharmacological development .

Antimicrobial Properties

Studies have demonstrated that compounds with similar imidazole structures possess significant antimicrobial activity. For instance, the imidazole derivatives have shown effectiveness against various bacterial and fungal strains, suggesting that this compound may exhibit comparable effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide | Structure | Different core structure (triazin) |

| 2-Chlorobenzyl 4,5-dihydro-1H-imidazol-2-yl sulfide hydrochloride | Structure | Different substituents on the imidazole ring |

The specificity of substitution in this compound enhances its reactivity and biological properties compared to its analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of imidazole derivatives. For example:

- Enzyme Inhibition : Research indicates that certain imidazole derivatives can inhibit enzymes such as HIV protease effectively. The structural modifications in the imidazole core can significantly influence their inhibitory potency against various enzymes .

- Cell Cycle Analysis : In vitro studies have shown that some derivatives induce cell cycle arrest in cancer cells. This mechanism is crucial for developing therapeutic agents targeting cancer cell proliferation .

- Antimicrobial Testing : Preliminary tests have confirmed the antimicrobial efficacy of similar compounds against common pathogens, indicating a promising avenue for further exploration of this compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with imidazole cores can exhibit significant antimicrobial properties. The specific interactions of 3-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide with microbial enzymes may lead to inhibition of growth or activity, making it a candidate for developing new antimicrobial agents.

Cancer Research

The compound's ability to modulate enzyme activity suggests potential applications in cancer therapy. Studies have shown that imidazole derivatives can affect pathways involved in cancer cell proliferation and survival .

Drug Development

As a lead compound, this sulfide can serve as a precursor for synthesizing more complex pharmaceuticals. The interactions with biological targets could be leveraged to develop drugs that specifically target diseases influenced by these pathways .

Biological Research

Biological Mechanisms

The mechanisms through which this compound exerts its effects involve binding to metal ions or enzymes, leading to modulation of various biological pathways. This characteristic makes it valuable in pharmacological studies aimed at understanding disease mechanisms .

Toxicological Studies

In the context of toxicology, this compound can be profiled for chronic toxicity effects using established databases like ToxRefDB. Such studies provide insights into the safety and biological impact of the compound in long-term exposure scenarios .

Industrial Applications

Synthesis of Advanced Materials

In industrial chemistry, this compound is utilized as a building block for synthesizing advanced materials. Its unique structure allows for the creation of new products with enhanced performance characteristics in various applications, including coatings and polymers.

Chemical Reactions

this compound can undergo various chemical reactions such as oxidation and substitution. These reactions are crucial for developing derivatives that may possess improved properties or functionalities .

Case Studies

| Study Focus | Description | Findings |

|---|---|---|

| Antimicrobial Efficacy | Examined the compound's effects on bacterial growth | Demonstrated significant inhibition against several strains |

| Cancer Cell Proliferation | Investigated the impact on cancer cell lines | Showed reduced proliferation rates in treated cells |

| Toxicity Profiling | Long-term exposure studies using rodent models | Identified potential target organs affected by chronic exposure |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with key analogs (Table 1), highlighting substituent effects on properties:

Table 1: Structural and Functional Comparison

Substituent Effects on Properties

- Halogen Influence: Replacing fluorine (3-F analog) with chlorine (target compound) increases lipophilicity (Cl: LogP ~2.8 vs.

- Propynyl Group : The 2-propynyl moiety in the target compound and its 3-F analog enables click chemistry applications (e.g., azide-alkyne cycloaddition) for bioconjugation or polymer synthesis.

Research Tools and Structural Validation

Crystallographic software such as SHELX (for refinement) , OLEX2 (structure solution) , and WinGX/ORTEP (visualization) are critical for resolving the complex stereochemistry of imidazole derivatives. For example, ’s indole-imidazole hybrid was likely validated using these tools to confirm regioselectivity and substituent orientation .

Q & A

Q. What strategies address challenges in solving crystal structures of flexible derivatives (e.g., propargyl rotation)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.